4-({4-[(2,5-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHYL-2H-CHROMEN-2-ONE
Overview
Description
4-({4-[(2,5-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHYL-2H-CHROMEN-2-ONE is a complex organic compound that features a piperazine ring, a chromenone core, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(2,5-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHYL-2H-CHROMEN-2-ONE typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group is introduced via a Mannich reaction, which involves the condensation of formaldehyde, dimethylphenylamine, and piperazine.
Formation of the Chromenone Core: The chromenone core is synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-({4-[(2,5-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHYL-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
4-({4-[(2,5-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHYL-2H-CHROMEN-2-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural features that may interact with biological targets.
Pharmacology: Research focuses on its potential effects on various receptors and enzymes, making it a candidate for drug development.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-({4-[(2,5-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins involved in cellular signaling pathways . The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
Uniqueness
4-({4-[(2,5-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHYL-2H-CHROMEN-2-ONE is unique due to its specific combination of a piperazine ring, a chromenone core, and a dimethylphenyl group. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
IUPAC Name |
4-[[4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl]methyl]-6-ethylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O2/c1-4-20-7-8-24-23(14-20)22(15-25(28)29-24)17-27-11-9-26(10-12-27)16-21-13-18(2)5-6-19(21)3/h5-8,13-15H,4,9-12,16-17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIMBKJRMSWSLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC4=C(C=CC(=C4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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